molecular formula C7H12N2O2 B12076153 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol

Cat. No.: B12076153
M. Wt: 156.18 g/mol
InChI Key: HBZJBBSZRUMOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol is an organic compound with the molecular formula C7H12N2O It features a pyrazole ring substituted with a methyl group at the 1-position and an oxypropanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1-methyl-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid.

    Reduction: Formation of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool in the investigation of biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxypropanol group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-Ethyl-1H-pyrazol-4-yl)oxy)propan-1-ol
  • 3-((5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
  • 3-((1H-1,2,4-Triazol-1-yl)propan-1-ol

Uniqueness

Compared to similar compounds, 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature can enhance its specificity and potency in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)oxypropan-1-ol

InChI

InChI=1S/C7H12N2O2/c1-9-6-7(5-8-9)11-4-2-3-10/h5-6,10H,2-4H2,1H3

InChI Key

HBZJBBSZRUMOCF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.